molecular formula C20H18ClN3O3 B14977399 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B14977399
M. Wt: 383.8 g/mol
InChI Key: SOSLRAJISDJVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds .

Preparation Methods

The synthesis of 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzaldehyde with propylamine and subsequent cyclization with isoquinoline derivatives can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

    Isoquinoline: A simpler structure with similar biological activities.

    Quinoline: Another related compound with a fused benzene and pyridine ring.

    Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.

Compared to these compounds, 9-(3-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substituents and structural configuration, which confer distinct biological and chemical properties .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

9-(3-chlorophenyl)-4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione

InChI

InChI=1S/C20H18ClN3O3/c1-2-6-24-18-17(19(26)23-20(24)27)14-8-12(9-16(25)15(14)10-22-18)11-4-3-5-13(21)7-11/h3-5,7,10,12H,2,6,8-9H2,1H3,(H,23,26,27)

InChI Key

SOSLRAJISDJVDD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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